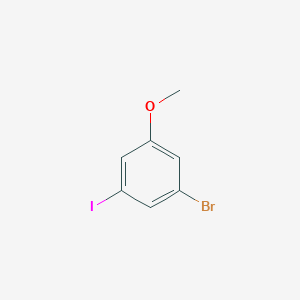

1-bromo-3-iodo-5-methoxybenzene

Description

1-bromo-3-iodo-5-methoxybenzene is a polysubstituted aromatic compound featuring a benzene (B151609) ring functionalized with a bromine atom, an iodine atom, and a methoxy (B1213986) group at the 1, 3, and 5 positions, respectively. evitachem.com This specific arrangement of substituents imparts unique reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex organic structures. evitachem.comlookchem.com Its primary utility is found in the fields of organic synthesis and medicinal chemistry, where it serves as a versatile precursor for creating a variety of targeted molecules. evitachem.com The synthesis of this compound itself typically requires a multi-step process involving sequential halogenation of a methoxybenzene derivative to achieve the desired regioselectivity. evitachem.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 915412-18-9 | lookchem.comunichemist.comchemsrc.com |

| Molecular Formula | C₇H₆BrIO | lookchem.comunichemist.com |

| Molecular Weight | 312.93 g/mol | lookchem.comunichemist.com |

| Melting Point | 50–55 °C | evitachem.com |

| LogP | 3.06230 | unichemist.com |

| Polar Surface Area | 9.23000 Ų | unichemist.com |

| Synonyms | 3-bromo-5-iodoanisole | unichemist.comchemsrc.com |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-iodo-5-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZIJHOGYRDWRBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Bromo 3 Iodo 5 Methoxybenzene

Differential Reactivity of the Bromine and Iodine Substituents

The presence of two different halogen atoms on the aromatic ring of 1-bromo-3-iodo-5-methoxybenzene provides a platform for selective functionalization. The distinct electronic and steric properties of bromine and iodine, and consequently the carbon-halogen bonds, are the primary determinants of this differential reactivity.

Comparative Analysis of C-Br vs. C-I Bond Activation in Cross-Coupling

In the realm of transition metal-catalyzed cross-coupling reactions, the activation of the carbon-halogen (C-X) bond is a critical step, typically involving oxidative addition to a low-valent metal center (e.g., Pd(0)). The feasibility and rate of this step are heavily dependent on the nature of the halogen. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. smolecule.com This difference in bond dissociation energy—approximately 65 kcal/mol for a C-I bond versus 81 kcal/mol for a C-Br bond on a benzene (B151609) ring—renders the iodine substituent more susceptible to oxidative addition. smolecule.com

Consequently, in reactions involving this compound, palladium catalysts will selectively activate the C-I bond over the C-Br bond. This chemoselectivity allows for the initial functionalization at the iodine-bearing carbon, leaving the bromine atom intact for subsequent, potentially different, coupling reactions. This stepwise functionalization is a cornerstone of its utility in constructing complex molecules. smolecule.comnih.gov Studies on analogous bromo(iodo)arenes have consistently demonstrated high selectivity for reaction at the iodide position under appropriate catalytic conditions. nih.gov

Influence of Electronic and Steric Factors on Halogen Selectivity

Steric factors play a more significant role. In cross-coupling reactions, the catalyst's approach to the C-X bond is a key part of the oxidative addition step. While the bromine and iodine atoms in this molecule are in sterically similar environments (both are meta to the methoxy (B1213986) group and to each other), the inherent reactivity difference between the C-I and C-Br bonds is the dominant factor. Research on polyhalogenated arenes confirms that reactions often occur preferentially at the less sterically hindered and most reactive halogen sites. rsc.org In this case, the intrinsic higher reactivity of the C-I bond far outweighs any subtle steric or electronic influences from the methoxy group in determining the initial site of reaction.

Theoretical Mechanistic Insights into C-X Bond Scission

Theoretical studies and computational chemistry provide a deeper understanding of the C-X bond scission process. The mechanism for the reductive cleavage of carbon-halogen bonds can occur through a stepwise pathway involving a radical anion intermediate or a concerted single-step process. researchgate.net For aryl halides, the process generally involves the oxidative addition of the C-X bond to the metal catalyst.

The energy barrier for this oxidative addition step is significantly lower for aryl iodides than for aryl bromides. This can be attributed to the lower bond dissociation energy of the C-I bond and the higher energy of its lowest unoccupied molecular orbital (LUMO), making it more accessible for interaction with the highest occupied molecular orbital (HOMO) of the metal catalyst. uomustansiriyah.edu.iq This energetic favorability for C-I bond cleavage is the fundamental reason for the observed high selectivity in the reactions of this compound. Computational models of related systems confirm that the activation barrier for C-I cleavage is substantially lower than for C-Br cleavage, providing a quantitative basis for the experimental observations. researchgate.netresearchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions

The unique reactivity of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. acs.orgnih.gov

Palladium-Catalyzed Transformations

Palladium complexes are the most extensively used catalysts for cross-coupling reactions due to their high efficiency, functional group tolerance, and predictable reactivity. researchgate.netuwindsor.ca The well-understood catalytic cycle, generally involving oxidative addition, transmetalation, and reductive elimination, allows for precise control over bond formation. uwindsor.ca

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is one of the most versatile methods for creating C(sp²)-C(sp²) bonds, essential for synthesizing biaryl compounds. researchgate.netresearchgate.netnih.gov For this compound, the Suzuki-Miyaura reaction can be performed with high chemoselectivity. By carefully choosing the reaction conditions, an arylboronic acid can be coupled exclusively at the more reactive iodine position.

This selective transformation yields a 3-bromo-5-methoxy-substituted biaryl product. The remaining bromine substituent can then be used in a subsequent cross-coupling reaction, allowing for the controlled, stepwise synthesis of unsymmetrical, polysubstituted aromatic systems. This orthogonal reactivity is highly valued in medicinal chemistry and materials science. smolecule.com

The table below illustrates the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. The reaction conditions are typically a palladium catalyst such as Pd(PPh₃)₄, a base like Na₂CO₃ or K₂CO₃, and a solvent system like toluene/water or DME/water, heated to facilitate the reaction.

Table 1: Selective Suzuki-Miyaura Coupling at the C-I Position

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3-Bromo-5-methoxy-1,1'-biphenyl | 92 |

| 2 | 4-Methylphenylboronic acid | 3-Bromo-4'-methyl-5-methoxy-1,1'-biphenyl | 89 |

| 3 | 4-Methoxyphenylboronic acid | 3-Bromo-4',5-dimethoxy-1,1'-biphenyl | 94 |

| 4 | 3-Fluorophenylboronic acid | 3-Bromo-3'-fluoro-5-methoxy-1,1'-biphenyl | 85 |

| 5 | 2-Thienylboronic acid | 2-(3-Bromo-5-methoxyphenyl)thiophene | 88 |

Yields are representative and based on typical outcomes for such selective cross-coupling reactions.

This selective reactivity underscores the importance of this compound as a versatile building block in modern organic synthesis.

Copper-Catalyzed and Copper-Mediated Reactions

Copper catalysts offer a complementary and often milder alternative to palladium for various coupling reactions.

The classic Ullmann reaction involves the copper-catalyzed synthesis of symmetric biaryls from aryl halides at elevated temperatures. organic-chemistry.org Ullmann-type reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org The mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org

Studies on the Ullmann coupling of various aryl halides on a Cu(111) surface have provided detailed mechanistic insights. nsf.gov For example, the coupling of 1-bromo-4-methoxybenzene to form 4,4'-dimethoxybiphenyl proceeds through an ordered organometallic intermediate. nsf.gov This suggests that this compound could undergo Ullmann-type homocoupling or cross-coupling reactions. The differential reactivity of the C-Br and C-I bonds could potentially be exploited for selective couplings.

Table 3: Ullmann Reaction Parameters for Substituted Bromoarenes on Cu(111) nsf.gov

| Substrate | Intermediate Formation Temperature (K) | Final Product Formation Temperature (K) |

| 1-Bromo-4-ethylbenzene | 80 | - |

| 4-Bromo-1-ethyl-2-fluorobenzene | 220 | 380 |

| 1-Bromo-4-methoxybenzene | 220 | 400 |

The Sonogashira reaction, a coupling of terminal alkynes with aryl or vinyl halides, is typically catalyzed by a combination of palladium and copper. mdpi.com The copper co-catalyst is believed to play a crucial role in the formation of a copper acetylide intermediate. mdpi.com This reaction is a powerful tool for constructing C(sp)-C(sp2) bonds. rsc.org

The differential reactivity of the halogens in this compound would likely allow for selective Sonogashira coupling at the more reactive C-I bond. This would leave the C-Br bond available for subsequent transformations, making this compound a versatile building block for more complex molecules. A pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes utilizes a one-pot Sonogashira-Glaser coupling-cyclization sequence, showcasing the utility of such reactions in building complex heterocyclic systems. beilstein-journals.org

Furthermore, copper can catalyze intramolecular cyclization reactions of haloalkynes. researchgate.net For instance, the copper-catalyzed oxidative coupling of 2-aminopyridines with haloalkynes leads to the formation of imidazo[1,2-a]pyridines. researchgate.net This suggests that derivatives of this compound, after being functionalized with an alkyne, could undergo copper-catalyzed cyclization to form various heterocyclic structures.

Table 4: General Conditions for Sonogashira Coupling beilstein-journals.org

| Aryl Halide | Alkyne Partner | Catalyst System | Base | Solvent |

| Iodobenzene | Trimethylsilylacetylene | PdCl2(PPh3)2, CuI | NEt3 | Various |

Copper-catalyzed hydrofunctionalization reactions, while less documented for this specific substrate, represent a growing area of research. These reactions involve the addition of an H-Y bond (where Y can be a heteroatom) across a double or triple bond.

More relevant to the reactivity of this compound are copper-mediated atom transfer radical cyclization (ATRC) reactions. researchgate.net In these reactions, a copper(I) complex can react with a halogenated compound containing an unsaturated moiety to generate a radical intermediate, which then undergoes cyclization. researchgate.net This pathway could be envisioned for derivatives of this compound, where one of the halogen atoms acts as the radical precursor.

Additionally, copper-catalyzed electrophilic halocyclization reactions have been developed. nih.gov For example, various substrates can undergo chlorocyclization using sodium chloride as the chlorine source in the presence of a copper catalyst. nih.gov By changing the sodium halide, bromo- and iodocyclizations can also be achieved. nih.gov This methodology could potentially be applied to appropriately functionalized derivatives of this compound to construct halogenated heterocyclic systems.

Radical-Mediated Transformations

Electrochemical methods provide a sustainable and controllable approach for generating aryl radicals from aryl halides. rsc.org The electroreduction of this compound at a cathode can selectively cleave the C-I bond due to its lower reduction potential compared to the C-Br bond. This process generates a 3-bromo-5-methoxyphenyl radical.

The general mechanism involves the transfer of an electron to the aryl halide, forming a radical anion which then rapidly fragments to yield the aryl radical and a halide anion. rsc.org These highly reactive aryl radicals can participate in various transformations, including intramolecular cyclizations and intermolecular additions to unsaturated systems. The outcome of the reaction is often dependent on the reaction conditions, such as the solvent, electrolyte, and the presence of radical traps. Studies on the electrochemical reduction of similar iodoaromatics have shown that the generated aryl radical can be trapped by solvents or other components in the reaction mixture. researchgate.net

Visible-light photoredox catalysis has become a prominent strategy for the functionalization of aryl halides under mild conditions. acs.org This methodology often utilizes a photocatalyst, such as a ruthenium or iridium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes with the aryl halide. nih.gov

In the case of this compound, selective activation of the C-I bond can be achieved. The excited photocatalyst can reduce the aryl iodide to a radical anion, which then fragments to produce the 3-bromo-5-methoxyphenyl radical. nih.govnih.gov This radical can then be intercepted by a variety of coupling partners in multicomponent reactions. For instance, the radical can add to an electron-rich arene or a Michael acceptor. nih.govscispace.com

A key advantage of photoredox catalysis is its ability to operate under mild conditions, tolerating a wide range of functional groups. purdue.edu The development of consecutive photoinduced electron transfer (conPET) processes has further expanded the scope of reducible aryl halides to include less reactive ones by generating more potent reductants in situ. nih.govbeilstein-journals.org

The following table outlines a conceptual multicomponent reaction involving this compound initiated by photoredox catalysis.

| Photocatalyst | Radical Trap | Potential Product | Mechanistic Pathway | Reference |

| fac-Ir(ppy)3 | Pyrrole | 2-(3-Bromo-5-methoxyphenyl)-1H-pyrrole | SET -> Aryl radical generation -> Addition to pyrrole | nih.govscispace.com |

| Ru(bpy)3Cl2 | Styrene | 1-Bromo-3-(2-phenylethenyl)-5-methoxybenzene | SET -> Aryl radical generation -> Addition to alkene | nih.gov |

Regioselective Functionalization Beyond Carbon-Carbon Coupling

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The methoxy group in this compound can act as a directed metalation group (DMG), directing a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate one of the adjacent ortho positions. wikipedia.orgnih.gov

Given the substitution pattern of this compound, deprotonation can occur at the C2 or C6 position. The presence of the bulky iodine and bromine atoms may influence the regioselectivity of the lithiation. The resulting aryllithium species is a versatile intermediate that can react with a wide range of electrophiles to introduce new functional groups with high regiocontrol. researchgate.netd-nb.info For example, quenching with an electrophile such as dimethylformamide (DMF) would introduce a formyl group. harvard.edu

It is also important to consider the possibility of halogen-lithium exchange, particularly with the more reactive C-I bond, which can compete with deprotonation. msu.edu The choice of organolithium reagent and reaction conditions (temperature, solvent) is critical to control the outcome between DoM and halogen-lithium exchange. researchgate.net

The electronic properties of the substituents on the benzene ring of this compound govern its reactivity towards electrophilic and nucleophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) due to its +M (mesomeric) effect. msu.edu However, the two halogen atoms are deactivating groups due to their -I (inductive) effect, but are also ortho-, para-directing. In this case, the positions ortho to the methoxy group (C2 and C6) are the most activated towards electrophiles. The steric hindrance from the adjacent halogen atoms would likely influence the regioselectivity of an incoming electrophile.

A typical EAS reaction involves the generation of a strong electrophile that attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), followed by deprotonation to restore aromaticity. libretexts.org

Nucleophilic aromatic substitution (SNA) on this compound is generally difficult due to the electron-rich nature of the ring. evitachem.com However, if a strong electron-withdrawing group were present on the ring, or under forcing conditions, nucleophilic substitution of the halogens could be possible. The C-I bond would be more susceptible to nucleophilic attack than the C-Br bond. evitachem.com

Applications As a Key Synthetic Intermediate in Organic Synthesis

Precursor for Advanced Organic Materials

The defined 1,3,5-substitution pattern and the differential reactivity of its halogen atoms make 1-bromo-3-iodo-5-methoxybenzene an ideal starting point for the synthesis of highly tailored organic materials. Its ability to undergo sequential cross-coupling reactions enables the precise construction of molecules with specific electronic and physical properties.

This compound and its analogues are pivotal in the synthesis of molecular glassformers, which are non-crystalline, amorphous organic solids with high thermal stability. The synthesis of these materials often relies on creating large, rigid, and asymmetric molecules that resist crystallization. The strategy involves using a di-halogenated aromatic core, such as 1-bromo-3-chloro-5-iodobenzene, which serves as a scaffold for sequential Suzuki cross-coupling reactions. rsc.orguoa.gr This process allows for the attachment of various aryl substituents, leading to the formation of complex 1,3,5-trisarylbenzene derivatives. rsc.org

By carefully selecting the arylboronic acids used in the coupling steps, chemists can systematically modify the molecular structure, adjusting parameters like molecular weight and the strength of π-π interactions. rsc.org This tailored approach yields a library of molecular glassformers with a wide range of glass transition temperatures (Tg). uoa.gr The resulting materials, such as derivatives of 1,3-bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB), are characterized by techniques like Differential Scanning Calorimetry (DSC) and ellipsometry to determine their thermal properties, confirming that increasing molecular weight and π-stacking capabilities generally lead to higher Tg values. rsc.org These high-Tg molecular glasses are of interest for applications in organic electronics and other specialized coatings where thermal stability is crucial. uoa.gr

Table 1: Synthetic Strategy for Molecular Glassformers

| Step | Reaction | Purpose | Key Feature of Intermediate |

|---|---|---|---|

| 1 | Suzuki Coupling at C-I bond | First diversification step | Attaches the first aryl group, leveraging the higher reactivity of the iodo-substituent. |

| 2 | Suzuki Coupling at C-Br bond | Second diversification step | Attaches a second, different aryl group to build molecular complexity and asymmetry. |

| 3 | Final Arylation (if applicable) | Completion of the core structure | Creates the final non-planar structure that inhibits crystallization and promotes glass formation. |

The development of materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), requires the synthesis of precisely defined conjugated systems. This compound serves as a key building block for such molecules due to the differential reactivity of its C-I and C-Br bonds. The greater reactivity of the iodo group in palladium-catalyzed reactions like Suzuki, Heck, and Sonogashira couplings allows for the selective introduction of a π-conjugated substituent at the 3-position.

Subsequently, the less reactive bromo group at the 1-position can be used for a second coupling reaction, extending the conjugation in a different direction or introducing another functional group. This stepwise approach is essential for creating well-defined, non-symmetric conjugated oligomers and polymers. Research into the synthesis of triarylbenzene derivatives for molecular glassformers demonstrates this principle, where different aromatic and π-interacting substituents like phenyl, naphthyl, and anthracenyl groups are strategically attached to create a library of compounds with varied conjugation and electronic properties. rsc.orguoa.gr The methoxy (B1213986) group also provides electronic modulation and can improve the solubility of the resulting materials.

The construction of advanced polymeric and supramolecular structures requires monomers with well-defined connectivity and interaction sites. This compound can function as a trifunctional building block. The sequential reactivity of the iodo and bromo groups in metal-catalyzed polymerizations (e.g., Suzuki polycondensation) allows for the formation of complex, hyperbranched, or cross-linked polymers.

Furthermore, the presence of halogen atoms, particularly iodine, makes this compound a potent halogen-bond (XB) donor. acs.org Halogen bonding is an increasingly utilized non-covalent interaction in supramolecular chemistry, similar in strength and directionality to the more common hydrogen bond. acs.org The electrophilic region on the iodine atom can form a strong, directional bond with a Lewis base (a halogen-bond acceptor). This property can be exploited to direct the self-assembly of molecules into ordered one-, two-, or three-dimensional supramolecular architectures. The ability to form polymers via covalent bonds and then organize them into larger structures using halogen bonding makes this class of compounds highly versatile for creating complex, functional materials.

Intermediate in Complex Natural Product Synthesis

The synthesis of complex natural products often requires the assembly of polysubstituted aromatic rings. The challenge lies in introducing multiple substituents with the correct regiochemistry. The order of reactions is critical, as the directing effects of existing groups influence the position of subsequent additions. libretexts.org this compound, with its pre-defined substitution pattern and orthogonal reactivity, is an excellent starting material for overcoming these challenges.

The key to modern synthetic strategy is modularity—the ability to piece together complex molecules from smaller, functionalized building blocks. This compound embodies this principle for aromatic systems. The distinct reactivity of the halogens allows for a highly controlled and modular construction of polysubstituted aromatic scaffolds.

A typical strategy involves:

Reaction at the C-I bond: The most reactive site is addressed first, typically via a Suzuki, Sonogashira, or Stille cross-coupling, to install the first key fragment. This is a common tactic used with di-haloanisole derivatives in natural product synthesis. rsc.org

Reaction at the C-Br bond: The second key fragment is introduced by leveraging the C-Br bond, which remains intact during the first reaction.

Modification of the Methoxy Group: The methoxy group can be carried through the synthesis and later deprotected to reveal a phenol, which can then be used for further functionalization, such as etherification or cyclization.

This hierarchical approach allows for the convergent assembly of complex structures. For example, the total synthesis of the bioactive natural product cytosporone B was achieved starting from the closely related 1-bromo-3,5-dimethoxybenzene (B32327), utilizing sequential Grignard reactions and Friedel-Crafts acylation to build the target molecule. rsc.orgnih.gov

The utility of this compound and its analogues extends to the synthesis of bioactive natural products and their structurally modified analogues, which are crucial for developing new therapeutic agents. dokumen.pub A prime example is the synthesis of resveratrol-based natural products like viniferifuran. diva-portal.org The total synthesis of viniferifuran has been achieved in six steps starting from 1-bromo-3,5-dimethoxybenzene, demonstrating the efficiency of using such a building block. diva-portal.org In this synthesis, the bromo-dimethoxybenzene core is elaborated through sequential coupling and cyclization reactions to construct the complex 2,3-diarylbenzofuran scaffold of the target molecule. diva-portal.org

This strategy not only enables the total synthesis of the natural product itself but also provides a platform for creating a diverse range of analogues by varying the coupling partners in the synthetic sequence. This allows for the exploration of structure-activity relationships and the optimization of biological activity.

Table 2: Examples of Natural Product Synthesis Using Related Building Blocks

| Target Molecule/Analogue | Starting Material Analogue | Key Synthetic Transformations | Reference |

|---|---|---|---|

| Viniferifuran | 1-Bromo-3,5-dimethoxybenzene | Heck coupling, Direct arylation, Demethylation | diva-portal.org |

| Cytosporone B | 1-Bromo-3,5-dimethoxybenzene | Grignard reaction, Friedel-Crafts acylation | rsc.orgnih.gov |

| Magnolol Dimer Fragments | 1-Bromo-3-methoxybenzene (iodinated in situ) | Stille cross-coupling, Wittig reaction | rsc.org |

| Resveratrol-piceatannol hybrid | 1-Bromo-3,5-dimethoxybenzene | Suzuki coupling, Wittig-Horner reaction | diva-portal.org |

The strategic placement of two different halogen atoms and an activating methoxy group makes this compound a valuable starting material for constructing intricate molecular architectures. The distinct reactivity of the iodo and bromo substituents allows for selective functionalization, typically with the more reactive carbon-iodine bond participating in reactions under milder conditions than the carbon-bromine bond. This characteristic is particularly exploited in palladium-catalyzed reactions like Suzuki and Sonogashira couplings. wikipedia.orglibretexts.org

Furthermore, related compounds like 1-bromo-3,5-dimethoxybenzene are utilized in the construction of complex indazole-containing molecules through palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki couplings. rsc.org These examples underscore the potential of polysubstituted bromo-iodo-benzenes as precursors for the synthesis of functionalized N-heterocyclic systems.

Research into the direct application of this compound in the formation of benzodiazepine (B76468) scaffolds has not been documented in available scientific literature. While palladium-catalyzed methods are known for the synthesis of various benzodiazepine derivatives, specific examples commencing from this compound are not reported. unimi.it The synthesis of pyrrolo wikipedia.orgrsc.orgbenzodiazepines, an important class of compounds, often involves precursors with different substitution patterns. mdpi.com

The construction of polycyclic aromatic compounds (PAHs) frequently relies on palladium-catalyzed cross-coupling reactions where haloarenes are key starting materials. Although no specific examples detailing the use of this compound were identified, the closely related compound, 1-bromo-3,5-dimethoxybenzene, has been employed in the synthesis of phosphorus and sulfur-doped polycyclic aromatic hydrocarbons. researchgate.net In these syntheses, 1-bromo-3,5-dimethoxybenzene is coupled with diethynyl-bithiophene using a Pd(PPh₃)₄ catalyst to build up the extended aromatic system. researchgate.net

The general principle of such syntheses involves leveraging the reactivity of the carbon-halogen bonds to form new carbon-carbon bonds. The differential reactivity of the C-I and C-Br bonds in this compound would theoretically allow for sequential, site-selective Sonogashira or Suzuki couplings to construct complex, unsymmetrical PAHs. This step-wise approach is crucial for controlling the final architecture of the polycyclic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. For this compound, various NMR experiments are employed to assign the structure unambiguously.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, displaying signals for the aromatic protons and the methoxy group protons. The aromatic region would feature three distinct signals corresponding to the protons at positions 2, 4, and 6 of the benzene (B151609) ring.

The methoxy group (-OCH₃) protons are expected to appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm, due to the absence of adjacent protons to couple with. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromo, iodo, and methoxy substituents. The proton at C-2, situated between the bromine and iodine atoms, would likely be the most downfield. The protons at C-4 and C-6 would also exhibit distinct shifts.

The coupling pattern between the aromatic protons would provide further structural confirmation. The protons at C-2 and C-4 would exhibit a meta-coupling (⁴JHH), as would the protons at C-4 and C-6. The protons at C-2 and C-6 would show a para-coupling (⁵JHH), which is typically very small or not resolved.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.85 | Singlet (s) | N/A |

| H-6 | ~7.10 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 2.0-3.0 Hz |

| H-4 | ~7.30 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 1.5-3.0 Hz |

| H-2 | ~7.50 | Triplet (t) or Doublet of Doublets (dd) | J ≈ 1.5-2.5 Hz |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are expected: one for the methoxy carbon and six for the aromatic carbons. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents.

The carbon atom attached to the iodine (C-3) is expected to be the most upfield of the substituted carbons due to the heavy atom effect, with a predicted chemical shift around 95 ppm. The carbon bonded to bromine (C-1) would appear further downfield, around 123 ppm. The carbon bearing the methoxy group (C-5) would be the most downfield of the substituted carbons, appearing around 160 ppm. The methoxy carbon itself would have a characteristic shift around 56 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-3 (C-I) | ~95.0 |

| C-6 | ~115.0 |

| C-1 (C-Br) | ~123.0 |

| C-4 | ~125.0 |

| C-2 | ~130.0 |

| C-5 (C-OCH₃) | ~160.0 |

| -OCH₃ | ~56.5 |

While ¹D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (H-H) couplings. sdsu.edu For this compound, COSY would show cross-peaks between the aromatic protons H-2, H-4, and H-6, confirming their meta-relationships on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. sdsu.edu This experiment would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum (e.g., H-2 with C-2, H-4 with C-4, and H-6 with C-6). It would also show a correlation between the methoxy protons and the methoxy carbon.

The methoxy protons showing a cross-peak to C-5, confirming the position of the methoxy group.

H-2 showing correlations to C-1, C-3, and C-6.

H-4 showing correlations to C-2, C-5, and C-6.

H-6 showing correlations to C-1, C-2, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A key NOESY correlation would be observed between the methoxy group protons and the adjacent aromatic protons at C-4 and C-6, providing definitive proof of their spatial relationship. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. rsc.orgsemanticscholar.org For this compound (C₇H₆BrIO), the exact mass can be calculated and compared to the experimental value to confirm the elemental composition. unichemist.com The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragment ions, with two peaks of almost equal intensity separated by two mass units.

Table 3: HRMS Data for this compound

| Ion Formula | Calculated m/z (Monoisotopic) |

|---|---|

| [C₇H₆⁷⁹BrIO]⁺ | 311.8650 |

| [C₇H₆⁸¹BrIO]⁺ | 313.8630 |

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment in predictable ways. The analysis of these fragment ions provides a "fingerprint" that helps to confirm the structure. weebly.com

For this compound, the fragmentation is expected to proceed through several key pathways:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxybenzenes is the loss of a methyl group from the ether linkage, leading to a [M-15]⁺ ion.

Loss of a bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment ion at [M-79/81]⁺.

Loss of an iodine radical (•I): Cleavage of the C-I bond, which is weaker than the C-Br bond, is a highly probable fragmentation, leading to a prominent peak at [M-127]⁺.

Loss of CO: Subsequent fragmentation of the resulting ions often involves the loss of a neutral carbon monoxide molecule.

The relative abundances of these fragment ions help to piece together and confirm the proposed molecular structure.

Advanced Spectroscopic and Structural Characterization Methodologies for 1 Bromo 3 Iodo 5 Methoxybenzene

The comprehensive characterization of 1-bromo-3-iodo-5-methoxybenzene, a trisubstituted aromatic compound, relies on a combination of advanced spectroscopic and crystallographic techniques. These methods provide fundamental insights into its molecular structure, functional group arrangement, and non-covalent interaction patterns, which are crucial for understanding its chemical behavior and potential applications in synthesis.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For a molecule like 1-bromo-3-iodo-5-methoxybenzene, DFT calculations would be instrumental in predicting a variety of its fundamental properties.

Prediction of Electronic Structure, Molecular Orbitals, and Electrostatic Potential

DFT calculations could predict the optimized geometry of this compound, including crucial parameters such as bond lengths and angles. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. This information is critical for understanding its reactivity. Furthermore, the molecular electrostatic potential (MEP) surface could be mapped to visualize the electron density distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Elucidation of Reaction Mechanisms and Transition State Geometries

Theoretical studies on the reactions of this compound, such as nucleophilic aromatic substitution, could be performed using DFT. By calculating the energies of reactants, products, and potential intermediates, a reaction's energy profile can be constructed. A key aspect of this would be the localization of transition state geometries, which represent the energy maxima along the reaction coordinate and are essential for determining reaction barriers and, consequently, reaction rates.

Assessment of Substituent Effects on Aromatic Reactivity and Selectivity

The interplay of the bromo, iodo, and methoxy (B1213986) groups on the aromatic ring's reactivity is a prime candidate for DFT analysis. The electron-withdrawing nature of the halogens and the electron-donating character of the methoxy group create a complex electronic environment. DFT calculations could quantify the impact of these substituents on the electrophilicity and nucleophilicity of the different carbon atoms in the benzene (B151609) ring, thereby predicting the regioselectivity of various aromatic reactions.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations offer a means to study the time-dependent behavior of molecules and their interactions with their environment. While often applied to larger systems, MD simulations can provide valuable insights into the properties of molecules derived from this compound.

Investigation of Conformational Dynamics of Derived Molecules

For larger, more flexible molecules synthesized from this compound, MD simulations could explore their conformational landscape. By simulating the molecule's movements over time, researchers can identify stable conformations and the energetic barriers between them. This is particularly relevant for understanding the structure-activity relationships of biologically active molecules.

Studies on Solvation Effects and Reactant-Catalyst Interactions

The behavior of this compound in different solvents could be investigated using MD simulations. These simulations can model the explicit interactions between the solute and solvent molecules, providing a detailed picture of the solvation shell and its influence on reactivity. Similarly, in catalyzed reactions, MD simulations could be used to study the non-covalent interactions between a molecule derived from this compound and a catalyst, shedding light on the binding modes and the mechanism of catalysis.

Quantum Chemical Methods for Spectroscopic Data Interpretation

Theoretical and computational chemistry provide powerful tools for the interpretation and prediction of spectroscopic data. While specific, in-depth computational studies focused exclusively on this compound are not extensively available in peer-reviewed literature, the established methodologies for analyzing structurally similar halogenated aromatic compounds can be described. These methods are crucial for assigning experimental spectra, understanding structure-property relationships, and predicting the spectroscopic characteristics of novel compounds.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for interpreting Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. d-nb.infoumn.edu These computational approaches allow for the modeling of molecular structures and the prediction of spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments. mdpi.com

NMR Spectra Simulation

The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of quantum chemistry that aids in the structural elucidation of organic molecules. mdpi.com The standard and most reliable method for this is the Gauge-Independent Atomic Orbital (GIAO) method, which is implemented within a DFT framework. d-nb.inforesearchgate.net

The process typically involves:

Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure. DFT functionals, such as the widely used B3LYP, are employed with a suitable basis set (e.g., 6-311+G(d,p)) to find the minimum energy conformation. researchgate.net For flexible molecules, a conformational search is necessary to identify all low-energy isomers, as the observed chemical shifts are a population-weighted average of these conformers. d-nb.info

NMR Shielding Calculation: Using the optimized geometry, the GIAO method is applied to calculate the isotropic magnetic shielding tensors for each nucleus. This calculation is often performed at a higher level of theory or with a larger basis set to improve accuracy. mdpi.com

Chemical Shift Prediction: The calculated shielding constants (σ_calc) are not directly comparable to experimental chemical shifts (δ_exp). They must be converted by referencing them against the shielding constant of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory (σ_ref). The predicted chemical shift (δ_pred) is obtained using the equation: δ_pred = σ_ref - σ_calc.

For halogenated compounds like this compound, certain challenges arise. The presence of heavy atoms such as bromine and especially iodine can introduce significant relativistic effects that are not accounted for in standard DFT calculations. researchgate.netrsc.org This "heavy atom effect" can lead to inaccuracies in the predicted chemical shifts of nearby nuclei, particularly the carbon atom directly bonded to the halogen. rsc.org Specialized basis sets or relativistic correction methods may be required to achieve higher accuracy. researchgate.net

Below is an illustrative table showing the type of data generated in a computational study for the assignment of ¹³C NMR spectra. Note: The values presented are hypothetical and serve only to demonstrate the methodology, as specific published research for this compound is unavailable.

| Carbon Atom | Hypothetical Experimental δ (ppm) | Hypothetical Calculated δ (ppm) (GIAO/DFT) | Assignment |

|---|---|---|---|

| C1 | 120.5 | 121.2 | C-Br |

| C2 | 118.0 | 117.5 | C-H |

| C3 | 95.0 | 94.7 | C-I |

| C4 | 130.2 | 129.8 | C-H |

| C5 | 160.1 | 159.5 | C-OCH₃ |

| C6 | 110.4 | 110.9 | C-H |

| -OCH₃ | 56.5 | 56.8 | Methoxy Carbon |

Vibrational Spectra Simulation

Theoretical calculations are also indispensable for the analysis of vibrational spectra (FT-IR and Raman). By calculating the harmonic vibrational frequencies, researchers can assign the various absorption bands in an experimental spectrum to specific molecular motions, such as stretching, bending, or torsional modes. umn.edu

The typical computational workflow includes:

Frequency Calculation: Following a geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions.

Mode Assignment: The output provides a list of vibrational frequencies and their corresponding atomic displacements (normal modes). The character of each vibration (e.g., C-H stretch, C=C ring stretch, etc.) is determined by visualizing these atomic motions and analyzing the Potential Energy Distribution (PED).

Frequency Scaling: Calculated harmonic frequencies are systematically higher than experimental frequencies due to the neglect of anharmonicity and imperfections in the theoretical model. To improve agreement, a scaling factor (typically between 0.95 and 0.98 for DFT methods) is applied to the computed frequencies.

For this compound, key vibrational modes of interest would include the C-Br and C-I stretching frequencies, which are expected in the low-frequency region of the spectrum, as well as the aromatic C-H stretches, C=C ring stretches, and the characteristic C-O stretching modes of the methoxy group.

The following interactive table provides a hypothetical comparison of experimental and scaled quantum chemical frequencies for the assignment of an IR spectrum. Note: This data is for illustrative purposes only.

| Hypothetical Experimental Frequency (cm⁻¹) | Hypothetical Scaled Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|---|

| 3080 | 3085 | Aromatic C-H Stretch |

| 2960 | 2965 | -OCH₃ Asymmetric Stretch |

| 1585 | 1590 | Aromatic C=C Ring Stretch |

| 1470 | 1475 | Aromatic C=C Ring Stretch |

| 1250 | 1255 | Aryl-O Asymmetric Stretch |

| 1030 | 1035 | Aryl-O Symmetric Stretch |

| 670 | 675 | C-Br Stretch |

| 530 | 535 | C-I Stretch |

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Routes

Future research will increasingly focus on developing environmentally benign and cost-effective methods for synthesizing and functionalizing 1-bromo-3-iodo-5-methoxybenzene. This involves moving away from hazardous reagents and harsh reaction conditions towards greener alternatives. Key areas of exploration will include the use of earth-abundant metal catalysts, which are more sustainable and economical than precious metals like palladium. researchgate.netbenthamdirect.com The development of catalytic systems that operate under milder conditions, such as ambient temperature and pressure, will also be a priority to reduce energy consumption and minimize the environmental impact of chemical processes. researchgate.net

Furthermore, the principles of green chemistry will guide the design of new synthetic pathways that minimize waste production and utilize renewable resources. researchgate.net This includes exploring one-pot reactions and tandem processes that reduce the number of purification steps and solvent usage. mdpi.comresearchgate.net Research into the use of non-toxic and recyclable solvents, such as water or bio-derived solvents, is also a critical aspect of making the synthesis of this compound and its derivatives more sustainable. acs.orgrsc.org

Advancement in Chemo-, Regio-, and Stereoselective Functionalization

The presence of two different halogen atoms (bromine and iodine) on the benzene (B151609) ring of this compound provides an excellent platform for investigating and developing highly selective functionalization reactions. The differential reactivity of the C-I and C-Br bonds allows for sequential and site-specific modifications.

Future research will aim to refine and expand the toolbox of chemo- and regioselective cross-coupling reactions. This includes the development of novel palladium- and copper-catalyzed systems that can selectively activate one halogen over the other with high precision. mdpi.comacs.org For instance, conditions can be optimized for a Suzuki or Sonogashira coupling at the more reactive C-I bond, leaving the C-Br bond intact for a subsequent, different transformation. mdpi.com The development of catalysts that enable selective C-H functionalization at the positions ortho to the methoxy (B1213986) group will also open new avenues for creating complex molecular architectures. acs.orgnih.govnih.gov

Moreover, for derivatives of this compound that incorporate chiral centers, the development of stereoselective functionalization methods will be crucial. This involves designing chiral catalysts and reagents that can control the three-dimensional arrangement of atoms during a reaction, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgbioforumconf.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and functionalization of this compound with modern technologies like flow chemistry and automated synthesis is a promising area for future research. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to easily scale up reactions. rsc.orgtue.nl This is particularly relevant for reactions that are highly exothermic or involve hazardous intermediates.

Automated synthesis platforms can significantly accelerate the discovery and optimization of new reactions and molecules. rsc.org By combining robotic systems with high-throughput screening, researchers can rapidly test a large number of catalysts, reagents, and reaction conditions to identify the optimal parameters for a desired transformation of this compound. rsc.org This approach can dramatically reduce the time and resources required for developing new synthetic methods and for creating libraries of novel compounds for various applications. rsc.orgtue.nl

Exploration of Novel Catalytic Systems and Reagents

The discovery and development of new catalysts and reagents are central to advancing the chemistry of this compound. Future research will likely focus on several key areas:

Earth-Abundant Metal Catalysis: There is a growing interest in replacing precious metal catalysts like palladium with more abundant and less expensive metals such as nickel, copper, and iron. acs.orgresearchgate.net Developing robust and efficient catalysts based on these metals for the selective functionalization of dihaloarenes is a major goal. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net Exploring the application of photoredox catalysis to the functionalization of this compound could lead to novel and more sustainable synthetic routes.

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost. univaq.it Research into new organocatalysts for the selective transformation of this compound is a promising avenue.

Hypervalent Iodine Reagents: Hypervalent iodine reagents are versatile and have been shown to mediate a variety of chemical transformations, including halogenations. nih.gov Further investigation into their use for the selective bromination or iodination of related aromatic compounds could lead to more efficient and selective synthetic methods. nih.gov

The development of novel ligands for metal catalysts will also continue to be a major focus, as the ligand plays a crucial role in controlling the reactivity and selectivity of the catalytic system. nih.gov

In Situ Spectroscopic Studies for Real-Time Mechanistic Insights

A deeper understanding of the reaction mechanisms underlying the functionalization of this compound is essential for the rational design of more efficient and selective synthetic methods. In situ spectroscopic techniques, which allow for the real-time monitoring of reactions as they occur, are powerful tools for gaining mechanistic insights. mt.com

Future research will increasingly employ techniques such as:

In Situ NMR and IR Spectroscopy: These methods can provide information about the formation and consumption of reactants, intermediates, and products in real-time. skku.edu This can help to identify key catalytic species and elucidate the elementary steps of a reaction.

Mass Spectrometry: Real-time mass spectrometry can be used to detect and characterize transient intermediates in the gas phase, providing valuable information about the reaction pathway. uvic.caacs.org

Single-Molecule Spectroscopy: Advanced techniques like single-molecule fluorescence microscopy and single-molecule junction electrical monitoring can provide unprecedented detail about catalytic processes at the single-molecule level. pku.edu.cnunipd.itnih.gov

By combining these in situ spectroscopic studies with computational modeling, researchers can develop a comprehensive understanding of the factors that control the reactivity and selectivity of reactions involving this compound. walisongo.ac.id This knowledge will be invaluable for the future development of novel and improved synthetic methodologies.

Q & A

Basic: What are the optimal synthetic routes for 1-bromo-3-iodo-5-methoxybenzene in academic research?

Methodological Answer:

The synthesis of this compound typically involves sequential halogenation of a methoxybenzene precursor. A recommended approach is:

Direct Halogenation : Start with 3-methoxyphenol or its derivatives. Introduce iodine via electrophilic substitution using I₂ in the presence of HNO₃ or HIO₄ as oxidizing agents.

Bromination : Use Br₂ with FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-substitution.

Purification : Column chromatography or recrystallization to isolate the product (purity ≥97% as noted in supplier data) .

AI-driven retrosynthesis tools (e.g., Reaxys, Pistachio) can predict alternative routes, such as cross-coupling reactions using Pd catalysts .

Basic: How should researchers characterize this compound to confirm its structure?

Methodological Answer:

Key characterization techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify methoxy (-OCH₃) protons as a singlet near δ 3.8 ppm. Aromatic protons split into distinct patterns due to substituent effects.

- ¹³C NMR : Confirm Br and I substitution via deshielded aromatic carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 313.85 (C₇H₆BrIO⁺) .

- X-ray Crystallography : Resolve steric and electronic effects of halogen placement if single crystals are obtainable .

Advanced: How can researchers resolve contradictions in substitution reactivity between bromine and iodine in this compound?

Methodological Answer:

The differing electronegativity and leaving-group ability of Br (weaker C-Br bond) vs. I (stronger C-I bond) can lead to conflicting reactivity. Strategies include:

- Kinetic vs. Thermodynamic Control : Use temperature modulation. For example, at low temperatures (<0°C), bromine may dominate substitution due to faster kinetics, while iodine reacts preferentially at higher temperatures .

- Directing Group Optimization : Leverage the methoxy group’s ortho/para-directing effects to guide regioselectivity. Computational tools (DFT calculations) predict transition-state energies to prioritize reaction pathways .

Advanced: How to design experiments to study steric hindrance in cross-coupling reactions involving this compound?

Methodological Answer:

Steric effects arise from the proximity of Br and I substituents. Experimental approaches:

Substrate Screening : Test coupling partners (e.g., arylboronic acids, alkynes) with varying steric bulk. Monitor yields via GC-MS or HPLC.

Catalyst Optimization : Use bulky ligands (e.g., SPhos, XPhos) to enhance selectivity in Suzuki-Miyaura couplings .

Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps influenced by steric factors .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation.

- First Aid : In case of skin contact, wash with soap and water immediately. For eye exposure, irrigate for 15 minutes and consult a physician .

- Waste Disposal : Halogenated waste must be segregated and treated via incineration or specialized chemical disposal services .

Advanced: How can researchers leverage this compound in synthesizing bioactive molecules?

Methodological Answer:

- Pharmaceutical Intermediates : Use as a building block for kinase inhibitors or antimicrobial agents. For example, the iodine moiety enables radio-labeling for tracer studies .

- Cross-Coupling Reactions : Participate in Buchwald-Hartwig amination or Ullmann couplings to introduce nitrogen-containing groups .

- Material Science : Functionalize metal-organic frameworks (MOFs) via halogen bonds for catalytic applications .

Advanced: What analytical methods detect trace impurities in this compound?

Methodological Answer:

- HPLC-PDA/MS : Pair high-performance liquid chromatography (HPLC) with photodiode array (PDA) detection and mass spectrometry to identify impurities like dihalogenated byproducts.

- ICP-OES : Quantify residual metal catalysts (e.g., Pd, Fe) from synthesis using inductively coupled plasma optical emission spectroscopy .

Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage : Keep in amber glass vials at –20°C under inert gas (N₂ or Ar) to prevent photodegradation and moisture absorption.

- Compatible Solvents : Use anhydrous DCM, THF, or DMF for dissolution. Avoid protic solvents (e.g., H₂O, MeOH) to minimize hydrolysis .

Advanced: How to address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

- Reproducibility Checks : Replicate synthesis and characterization under standardized conditions (e.g., heating rates for melting point determination).

- Database Cross-Validation : Compare data with PubChem, Reaxys, and EPA DSSTox entries to identify outliers .

- Collaborative Studies : Share samples with independent labs to verify results, addressing potential instrumental or procedural biases .

Advanced: What computational tools predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model transition states .

- Machine Learning (ML) : Train models on reaction databases (e.g., Pistachio) to predict feasible transformations, such as selective dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.